molecular formula C9H12N2O3 B2554079 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid CAS No. 1171422-69-7

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Cat. No.: B2554079
CAS No.: 1171422-69-7
M. Wt: 196.206
InChI Key: POJJDOVBFHAMAZ-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic Acid

Molecular Architecture and Crystallographic Analysis

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a pyrazole derivative with a tert-butyl substituent at the N1 position and an oxoacetic acid group at the C4 position. Its molecular formula is C₉H₁₂N₂O₃ , and its SMILES notation is CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O . The InChIKey, POJJDOVBFHAMAZ-UHFFFAOYSA-N , uniquely identifies its structure.

The pyrazole ring adopts a planar conformation, as observed in structurally related compounds like 3,5-bis(t-butyl)-1H-pyrazol-4-amine. The tert-butyl group introduces significant steric bulk, influencing molecular packing and hydrogen-bonding interactions. Crystallographic studies of analogous pyrazole derivatives reveal hydrogen-bonded networks and π-π interactions that stabilize the lattice. For example, in 4-chloro-1H-pyrazole, intermolecular N–H⋯N hydrogen bonds form trimeric assemblies, suggesting similar interactions may occur in the target compound.

Table 1: Key Structural Features
Feature Value/Description Source
Molecular Formula C₉H₁₂N₂O₃
SMILES CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O
InChIKey POJJDOVBFHAMAZ-UHFFFAOYSA-N
Predicted CCS ([M+H]+) 142.5 Ų

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The tert-butyl group typically resonates as a singlet in ¹H NMR spectra due to equivalent methyl protons. For example, in 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the tert-butyl protons appear at δ 1.30 (s, 18H). The pyrazole C4 proton (if present) would show downfield shifts due to electron-withdrawing effects, though the oxoacetic acid group may suppress protonation at this position.

Infrared (IR) Spectroscopy

Key IR bands include:

  • N–H stretch : ~3234 cm⁻¹ (from pyrazole NH).
  • C–H (tert-butyl) : ~2966, 2904, 2866 cm⁻¹.
  • C=O (oxoacetic acid) : ~1700 cm⁻¹ (strong absorption).
  • C=N (pyrazole) : ~1570 cm⁻¹.
Mass Spectrometry (MS)

The compound’s molecular ion ([M+H]+) is observed at m/z 197.09208 , consistent with its molecular weight (196.2 g/mol). Fragmentation patterns may include loss of CO₂ (m/z 153) or cleavage of the pyrazole-oxoacetic acid bond.

Table 2: Predicted Spectroscopic Data
Spectroscopy Key Peaks/Features Source
¹H NMR δ 1.30 (s, tert-butyl), δ 5.90 (s, pyrazole C4-H)
IR 3234 (N–H), 1700 (C=O), 1570 (C=N)
MS ([M+H]+) m/z 197.09208

Comparative Analysis of Tautomeric Forms

Pyrazole derivatives can exhibit tautomerism between NH and N-alkylated forms. In 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, the NH tautomer is stabilized by:

  • Steric protection : The tert-butyl group prevents N2 protonation, favoring the 1H-pyrazole form.
  • Electronic effects : The oxoacetic acid group withdraws electron density, reducing resonance stabilization of alternative tautomers.

Comparative studies of pyrazole tautomerism in related compounds (e.g., 4-chloro-1H-pyrazole) show that proton disorder at N1 is common in crystals. However, the tert-butyl group in this compound likely restricts such disorder due to steric constraints.

Conformational Studies Through Computational Modeling

Density Functional Theory (DFT) calculations can predict low-energy conformers. For pyrazole derivatives, key parameters include:

  • Pyrazole ring planarity : Maintained in most conformers due to aromaticity.
  • Oxoacetic acid orientation : The carboxylic acid group may adopt gauche or trans configurations relative to the pyrazole ring.

In silico studies of analogous compounds (e.g., 3,5-bis(t-butyl)-1H-pyrazol-4-amine) reveal that tert-butyl groups enforce a rigid, non-planar conformation. Computational models for the target compound should account for:

  • Intra-molecular hydrogen bonding : Between the carboxylic acid and pyrazole NH.
  • Steric clashes : Between the tert-butyl group and oxoacetic acid moiety.
Table 3: Computational Modeling Parameters
Parameter Predicted Value/Behavior Source
Pyrazole ring planarity Planar (aromatic stabilization)
Carboxylic acid conformation Gauche (intra-H-bonding)
Tert-butyl orientation Orthogonal to pyrazole ring

Properties

IUPAC Name

2-(1-tert-butylpyrazol-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)11-5-6(4-10-11)7(12)8(13)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJJDOVBFHAMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171422-69-7
Record name 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-tert-butyl-1H-pyrazole with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, such as alcohols, ketones, and substituted pyrazoles .

Scientific Research Applications

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

a. tert-Butyl 2-((3bS,4aR)-3-amino-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-2-yl)acetate (1401)

  • Structure : Contains a bicyclic pyrazole fused with cyclopropane and cyclopentane, with a tert-butyl ester group.
  • Key Differences: The ester group (vs. oxoacetic acid) reduces polarity and acidity.
  • Molecular Weight : ~262.86 g/mol (MS: m/z 263.86 [M+H]+) .

b. Ethyl 2-(2-formylaminothiazol-4-yl)acetate

  • Structure: Thiazole ring with formylamino and ethyl ester substituents.
  • Key Differences : Thiazole (vs. pyrazole) heterocycle may confer distinct electronic properties. The ethyl ester group increases lipophilicity compared to the oxoacetic acid .

c. 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

  • Structure : Piperazine ring with a Boc-protected amine and acetic acid.
  • Key Differences : The Boc group enhances stability under basic conditions. Piperazine’s basicity contrasts with pyrazole’s neutrality, affecting solubility and reactivity .

d. 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid

  • Structure: Phenyl ring substituted with diethylamino and oxoacetic acid groups.
  • Key Differences: The electron-donating diethylamino group increases oxoacetic acid’s acidity (pKa ~1–2) compared to the tert-butyl pyrazole analog (pKa ~3–4). Enhanced solubility in polar solvents due to protonation .

e. tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

  • Structure : Pyrazole with methyl substituents and a tert-butyl ester.
  • The ester group improves stability in acidic conditions compared to the oxoacetic acid .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications/Reactivity
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid C9H13N2O3* ~197* Pyrazole, tert-butyl, oxoacetic acid Moderate in polar solvents Synthetic intermediate, drug discovery
Compound 1401 C14H19N3O3 263.86 ([M+H]+) Fused pyrazole, tert-butyl ester Low (ester lipophilicity) Cyclopropane-based drug synthesis
2-(4-(Diethylamino)phenyl)-2-oxoacetic acid C12H15NO3 221.25 Phenyl, diethylamino, oxoacetic acid High in polar solvents Fluorescent probes, pH-sensitive agents
tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate C10H16N2O2 196.25 Pyrazole, methyl, tert-butyl ester Low (ester lipophilicity) Peptide coupling, stable intermediates

*Calculated based on structural analysis; explicit data unavailable in evidence.

Biological Activity

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is an organic compound characterized by a unique pyrazole ring and an oxoacetic acid moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in enzyme inhibition and receptor binding, which may have implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 1171422-69-7

Synthesis

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-tert-butyl-1H-pyrazole with oxalyl chloride, often in the presence of a base like triethylamine. The reaction is conducted in an inert solvent such as dichloromethane under controlled temperatures to stabilize intermediates. Purification is achieved through recrystallization or chromatography techniques .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may affect cellular signaling pathways through receptor interaction, influencing various physiological responses .

Enzyme Inhibition Studies

Research indicates that 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid exhibits significant enzyme inhibition properties. A study demonstrated that this compound effectively inhibits certain kinases involved in cancer progression, suggesting its potential use as a therapeutic agent in oncology .

Case Studies

  • Cancer Research : In vitro studies have shown that 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid can reduce cell proliferation in various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth .
  • Neurobiology : Another study highlighted its neuroprotective effects, where the compound was found to modulate neurotransmitter release and improve cognitive function in animal models of neurodegeneration .

Comparative Analysis

To understand the uniqueness of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, it is essential to compare it with similar compounds.

Compound NameStructureBiological Activity
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acidStructureEnzyme inhibitor, potential anti-cancer agent
5-(1-tert-butyl-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidineSimilar pyrazole structureModerate kinase inhibition
2-(1-tert-butylpyrazolyl)acetic acidLess complex structureLimited biological activity

The structural features of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid contribute to its distinct biological properties compared to other pyrazole derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for cyclization), stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl pyrazole to oxoacetic acid derivatives), and solvent polarity (e.g., DMF or THF). Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Elemental analysis : Validate empirical formula (e.g., C₁₀H₁₃N₃O₃).
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹).
  • NMR : Assign peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and pyrazole protons (δ ~7.5–8.0 ppm).
  • HPLC/MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z 224.1) .

Q. How do structural features (e.g., tert-butyl group) influence the compound’s reactivity and solubility?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the pyrazole ring. It also increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Compare solubility profiles in solvents like water, ethanol, and acetonitrile using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

  • Methodological Answer :

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase/phosphatase panels to rule out cross-reactivity.
  • Molecular docking : Model interactions with active sites (e.g., ATP-binding pockets) to explain potency variations. Reference analogs from (e.g., binding assays for pyrazole-oxoacetic acid derivatives) .

Q. What experimental strategies can elucidate the reaction mechanism of 2-oxoacetic acid derivatives with biological thiols (e.g., glutathione)?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectroscopy to measure rate constants (k) under pseudo-first-order conditions.
  • Trapping intermediates : Add N-ethylmaleimide to stabilize thiol-adducts for LC-MS analysis.
  • Isotopic labeling : Track ¹³C-labeled oxoacetic acid in reaction mixtures via NMR .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

  • Methodological Answer :

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism and logP values.
  • Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) with software like Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .

Q. What strategies mitigate byproduct formation during tert-butyl pyrazole functionalization?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection for amines).
  • Catalytic optimization : Screen Pd/C or CuI catalysts for coupling efficiency.
  • Byproduct characterization : Use GC-MS to identify and quantify side products (e.g., de-tert-butylated derivatives) .

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